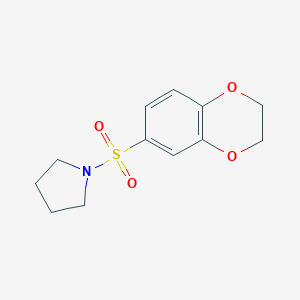
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine, also known as DBS-33, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide-based inhibitor that has been shown to have a high affinity for various enzymes and receptors in the body. In
作用機序
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its binding to the active site of various enzymes and receptors in the body. It acts as a competitive inhibitor, preventing the substrate from binding to the enzyme or receptor. This results in a decrease in the activity of the enzyme or receptor, which can have various physiological effects depending on the target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine are dependent on the target enzyme or receptor. Inhibition of carbonic anhydrase IX has been shown to result in decreased tumor growth and increased sensitivity to chemotherapy in cancer cells. Inhibition of fatty acid amide hydrolase has been studied for its potential use in the treatment of pain and inflammation. Inhibition of the serotonin transporter and dopamine transporter has been shown to have potential use in the treatment of depression and addiction.
実験室実験の利点と制限
One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is its high affinity for various enzymes and receptors, which makes it a potent inhibitor. Additionally, its sulfonamide group allows for easy modification to create analogs with improved potency or selectivity. However, one limitation is that its mechanism of action is dependent on the target enzyme or receptor, which can make it difficult to predict its effects in vivo.
将来の方向性
For the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine include the development of analogs with improved potency or selectivity for specific targets. Additionally, further studies are needed to determine its potential use in the treatment of various diseases, including cancer, pain, inflammation, depression, and addiction. Finally, studies are needed to determine the safety and pharmacokinetics of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine in vivo, which will be important for its potential use as a therapeutic agent.
合成法
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves a multi-step process that begins with the preparation of 1,2-dimethoxybenzene. This is followed by the reaction of 1,2-dimethoxybenzene with 1,3-dibromopropane to form 1-(2,3-dibromopropoxy)-2-methoxybenzene. The next step involves the reaction of 1-(2,3-dibromopropoxy)-2-methoxybenzene with sodium hydride to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol. Finally, the sulfonamide group is introduced through the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol with p-toluenesulfonyl chloride and pyrrolidine.
科学的研究の応用
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has been studied for its potential use as an inhibitor of various enzymes and receptors in the body. It has been shown to have a high affinity for carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has also been studied as an inhibitor of fatty acid amide hydrolase, which is involved in the degradation of endocannabinoids. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has been shown to have activity against the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-18(15,13-5-1-2-6-13)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,1-2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKHAYXHJCJID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362255.png)

![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)
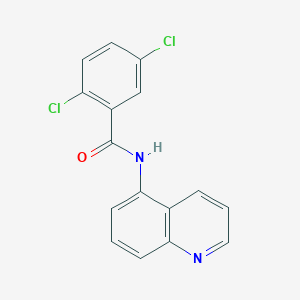
![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)
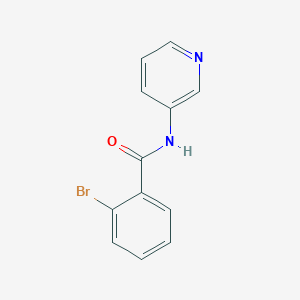
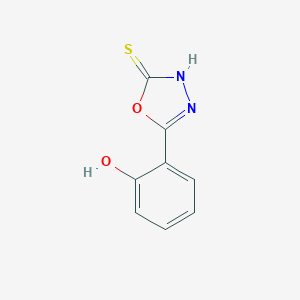
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)

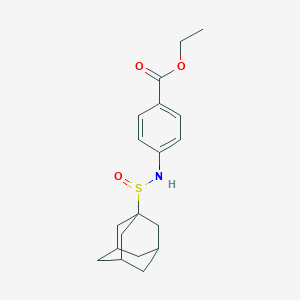
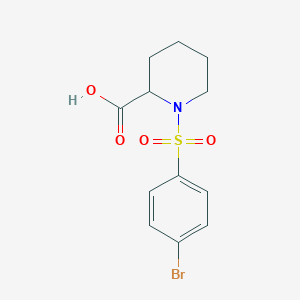

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)